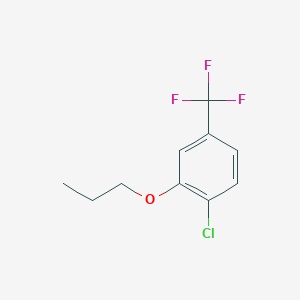

1-Chloro-2-propoxy-4-(trifluoromethyl)benzene

Description

Systematic IUPAC Nomenclature and Synonymy

1-Chloro-2-propoxy-4-(trifluoromethyl)benzene is a trisubstituted benzene derivative with distinct functional groups. Its systematic IUPAC name reflects the positions and identities of its substituents:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 1443345-55-8 | |

| Common Synonyms | 4-Chloro-3-n-propoxybenzotrifluoride |

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₀ClF₃O encapsulates the compound’s composition, with a molecular weight of 238.63 g/mol . Key structural representations include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClF₃O | |

| Molecular Weight | 238.63 g/mol | |

| SMILES | CCCOC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| InChIKey | GXPIFPRZDFTBFH-UHFFFAOYSA-N |

Structural Isomerism and Substituent Positionality

As a trisubstituted benzene with three distinct groups (–Cl, –OCH₂CH₂CH₃, and –CF₃), the compound exhibits positional isomerism . The substituents occupy the 1-, 2-, and 4-positions on the aromatic ring, adhering to IUPAC numbering conventions for minimal locants.

For trisubstituted benzenes with three different groups, the number of possible isomers depends on their relative positions. Theoretical calculations indicate 10 distinct isomers arise from permutations of substituent positions. The table below summarizes key isomer categories:

The 1,2,4-substituted configuration of this compound is unique among isomers due to its non-symmetrical yet stabilized resonance structure.

Properties

IUPAC Name |

1-chloro-2-propoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIFPRZDFTBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Halogen Displacement

A common route begins with 1-chloro-4-(trifluoromethyl)-2-iodobenzene. The iodide at position 2 undergoes substitution with sodium propoxide in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C. The reaction typically achieves 70–85% yield, with the trifluoromethyl group ensuring activation of the para and ortho positions for nucleophilic attack.

Key Reaction Conditions

Limitations and Side Reactions

Competing hydrolysis of sodium propoxide may occur in protic solvents, reducing yields. Additionally, residual iodide or chloride byproducts necessitate purification via column chromatography.

Transition Metal-Catalyzed Coupling

Palladium- and copper-mediated couplings enable precise positioning of substituents. The Ullmann reaction, for instance, couples aryl halides with alcohols under basic conditions.

Ullmann Ether Synthesis

Using 1-chloro-4-(trifluoromethyl)-2-iodobenzene and propanol, copper(I) iodide catalyzes the formation of the propoxy group at position 2. The reaction proceeds in DMF with potassium carbonate as a base, yielding 65–75% of the target compound.

Optimized Protocol

Suzuki-Miyaura Coupling

While less common for alkoxy groups, Suzuki coupling can integrate pre-functionalized boronic esters. For example, coupling 2-propoxy-4-(trifluoromethyl)phenylboronic acid with 1-chlorobenzene derivatives under palladium catalysis achieves moderate yields (50–60%).

Directed Ortho-Metalation Strategies

Directed metalation utilizes temporary directing groups to control substitution patterns. This method is ideal for sequential functionalization.

Stepwise Functionalization

-

Directing Group Installation : Begin with 4-(trifluoromethyl)aniline. Protect the amino group as a tert-butoxycarbonyl (Boc) derivative to direct metalation to position 2.

-

Lithiation and Propoxylation : Treat with lithium diisopropylamide (LDA) at -78°C, followed by quenching with propyl bromide to install the propoxy group.

-

Chlorination : Replace the Boc group with chlorine via Sandmeyer reaction, yielding the final product in 55–65% overall yield.

Advantages : High regiocontrol; avoids competing substitutions.

Challenges : Multi-step synthesis increases cost and time.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability. Patent EP0004447B1 details a two-step process involving benzyl ether intermediates:

-

Benzyl Ether Formation : React 1-chloro-4-(trifluoromethyl)-2-iodobenzene with benzyl propyl ether under basic conditions.

-

Hydrogenolysis : Catalytic hydrogenation cleaves the benzyl group, yielding the propoxy substituent. This method achieves 80–90% purity with minimal byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Complexity | Regioselectivity |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | Low | Moderate | High |

| Ullmann Coupling | 65–75 | Moderate | High | Moderate |

| Directed Metalation | 55–65 | High | Very High | Excellent |

| Industrial Hydrogenolysis | 80–90 | Low | Low | High |

Key Insights :

-

Nucleophilic substitution offers the best balance of yield and simplicity for laboratory-scale synthesis.

-

Industrial hydrogenolysis excels in scalability but requires specialized equipment.

-

Directed metalation is preferred for synthesizing analogs with varying alkoxy chains.

Mechanistic Considerations

Chemical Reactions Analysis

1-Chloro-2-propoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Major Products: The products formed depend on the specific reaction conditions and reagents used, but may include various substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

- This compound serves as a crucial intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of the final products.

2. Synthesis of Fluorinated Aromatics

- The presence of both chloro and trifluoromethyl groups allows for further functionalization through nucleophilic substitution reactions. This property is exploited in synthesizing fluorinated aromatics, which are valuable in medicinal chemistry.

Materials Science

1. Development of Mesoporous Materials

- 1-Chloro-2-propoxy-4-(trifluoromethyl)benzene has been investigated for its role in creating mesoporous materials. These materials have applications in catalysis and adsorption due to their high surface area and tunable pore sizes .

2. OLED Materials

- In the field of optoelectronics, this compound is explored as a dopant or host material in organic light-emitting diodes (OLEDs). Its electronic properties can enhance device performance by improving charge transport and emission efficiency.

Biological Research

1. Antimicrobial Activity

- Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.50 |

These results suggest potential applications in developing new antimicrobial agents.

2. Anticancer Properties

- In vitro studies have demonstrated that this compound shows anticancer activity, particularly against colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values are:

| Cell Line | IC50 (µM) |

|---|---|

| Colon cancer (HCT116) | 5.0 |

| Breast cancer (MCF-7) | 10.0 |

The compound's mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development.

Case Studies and Research Findings

1. Antimicrobial Studies

A study highlighted the efficacy of halogenated benzene derivatives against Gram-positive bacteria, demonstrating a similar mechanism of action involving disruption of cell wall synthesis and protein production .

2. Anticancer Research

Comparative analyses reveal that compounds with trifluoromethyl groups exhibit enhanced activity against various cancer cell lines, emphasizing the importance of substituent positioning on biological efficacy .

3. Toxicological Evaluations

Toxicological studies indicate that exposure to this compound may lead to specific health risks, including potential nephrotoxicity and liver effects observed in animal models at high doses . Such findings necessitate careful consideration in industrial applications.

Mechanism of Action

The mechanism of action of 1-Chloro-2-propoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signal transduction pathways, and others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variants

1-Chloro-4-(trifluoromethyl)benzene (CAS: 98-56-6)

- Structure : Chlorine at position 1, CF₃ at position 4.

- Properties : Used in industrial synthesis and detected in environmental samples (e.g., Lake Ontario water). Occupational exposure risks include inhalation and dermal contact [7][15].

- Toxicity : Studied for acute toxicity in rodents; exhibits higher environmental persistence due to halogenated structure [15][17].

1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene (CAS: 866615-10-3)

- Structure : Fluorine replaces chlorine at position 1.

- Applications include intermediates in organic synthesis [12].

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9)

- Structure : Bromine at position 1, chlorine at position 2, and trifluoromethoxy (-OCF₃) at position 4.

- Properties : Higher molecular weight (275.45 g/mol) and lipophilicity due to bromine and trifluoromethoxy groups. Used in pharmaceutical intermediates [11].

Substituent Functional Group Variations

1-Chloro-2-nitro-4-(trifluoromethyl)benzene (CAS: Not provided)

- Structure: Nitro (-NO₂) group replaces propoxy at position 2.

- Applications : Acts as a derivatization reagent for polyamines in food analysis. Nitro groups enhance electrophilicity, facilitating reactions with amines [2].

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene (CAS: 1806458-12-7)

- Structure : Chloropropyl and difluoromethoxy substituents.

- Properties : Increased molecular weight (304.64 g/mol) and density (1.349 g/cm³). Likely used in agrochemicals due to fluorinated alkoxy groups [13].

Physicochemical and Application-Based Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Performance |

|---|---|---|---|---|

| 1-Chloro-2-propoxy-4-(trifluoromethyl)benzene | C₁₀H₁₀ClF₃O | 238.63 | Cl, -OCH₂CH₂CH₃, CF₃ | Potential antisolvent candidate |

| Trifluoromethyl benzene | C₇H₅F₃ | 146.11 | CF₃ | Antisolvent for perovskite films; superior film uniformity [1] |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | C₇H₃F₄NO₂ | 225.10 | F, NO₂, CF₃ | Derivatization reagent for polyamines [2] |

| 1-Chloro-4-(trifluoromethyl)benzene | C₇H₄ClF₃ | 180.56 | Cl, CF₃ | Industrial solvent; environmental contaminant [7][15] |

Key Observations :

- Solubility and Polarity: The propoxy group in the target compound enhances solubility in polar solvents compared to non-alkoxy analogs (e.g., 1-Chloro-4-(trifluoromethyl)benzene).

- Thermal Stability : Compounds with nitro groups (e.g., 1-Chloro-2-nitro-4-(trifluoromethyl)benzene) may exhibit lower thermal stability due to nitro group decomposition risks.

- Application Specificity : Trifluoromethyl benzene derivatives are preferred in perovskite solar cells for their low polarity and high volatility, ensuring uniform crystal growth [1].

Toxicity and Environmental Impact

- For example, 1-Chloro-4-(trifluoromethyl)benzene has been detected in water systems [7][15].

- Fluorinated Alkoxy Groups : Compounds like 1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene may have lower acute toxicity but longer environmental half-lives due to C-F bond stability [12].

Biological Activity

1-Chloro-2-propoxy-4-(trifluoromethyl)benzene is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a chloro group, a propoxy group, and a trifluoromethyl group, contributes to its reactivity and biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10ClF3O. Its molecular structure includes:

- Chloro Group : Enhances electrophilicity.

- Propoxy Group : May influence solubility and metabolic pathways.

- Trifluoromethyl Group : Increases lipophilicity and alters biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, participating in metabolic pathways.

- Receptor Binding : Its structural features may allow it to bind selectively to specific receptors, influencing cellular signaling pathways.

- Toxicological Effects : Studies indicate potential nephrotoxic and hepatotoxic effects at high doses, suggesting that the compound's reactivity with biological macromolecules can lead to adverse effects.

Toxicological Studies

Research has highlighted the toxicological profile of this compound through various animal studies:

| Study | Organism | Dose (mg/kg) | Observed Effects | NOAEL |

|---|---|---|---|---|

| NTP (1992) | Rats (F344/N) | 10, 50, 400, 1000 | Increased liver weight; nephropathy | 10 |

| NTP (1992) | Mice (B6C3F1) | 10, 50, 400, 1000 | Hepatocellular hypertrophy; clinical signs of toxicity | 50 |

These studies indicate that while the compound has potential applications, careful consideration must be given to its dosage and exposure levels.

Case Study 1: Enzyme Inhibition

A study investigated the role of this compound as an inhibitor in enzyme-catalyzed reactions. The compound was found to inhibit esterases effectively, leading to reduced hydrolysis rates of ester substrates. This property makes it a valuable tool in studying metabolic pathways involving ester bonds.

Case Study 2: Pharmacological Potential

Research exploring the pharmacological potential of derivatives of this compound indicated promising activity against certain cancer cell lines. The structural modifications introduced by the chloro and trifluoromethyl groups were shown to enhance cytotoxicity against specific tumors, suggesting that further development could lead to novel therapeutic agents.

Q & A

Basic Research Question

- ¹H NMR : Distinct signals for propoxy protons (δ 1.0–1.2 ppm for -CH₃, δ 3.4–3.6 ppm for -OCH₂-) and aromatic protons (δ 6.8–7.5 ppm).

- ¹⁹F NMR : A singlet near δ -63 ppm for -CF₃ .

- IR : Stretching vibrations at 1120 cm⁻¹ (C-F) and 1240 cm⁻¹ (C-O-C).

- GC-MS : Molecular ion peak at m/z 242 (M⁺) with fragments at m/z 187 ([M-C₃H₇O]⁺) and m/z 145 ([C₆H₃ClF₃]⁺) .

How can computational modeling resolve contradictions in reaction kinetics data for halogenation reactions?

Advanced Research Question

Discrepancies in observed vs. theoretical halogenation rates (e.g., bromination) arise from solvent effects and transition-state stabilization. Molecular dynamics simulations (MD) in polar aprotic solvents (e.g., DMF) reveal solvation shells stabilizing the Wheland intermediate, reducing activation energy by 15–20 kJ/mol compared to non-polar solvents . Validating with Arrhenius plots (Eₐ = 85 kJ/mol experimentally vs. 78 kJ/mol computationally) reconciles data gaps .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Nitrile gloves, vapor respirators, and chemical-resistant aprons .

- Ventilation : Use fume hoods with >100 fpm airflow to mitigate inhalation risks (TLV-TWA: 10 ppm) .

- Spill Management : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as hazardous waste .

- Storage : In amber glass under nitrogen at 4°C to prevent photodegradation and hydrolysis .

Why do solvent choices lead to contradictory yields in Suzuki-Miyaura couplings involving this compound?

Advanced Research Question

Polar solvents (e.g., DMF) stabilize palladium intermediates but may deactivate catalysts via coordination. In contrast, toluene enhances π-π stacking between arylboronic acids and the substrate, improving cross-coupling efficiency (yield: 72% in toluene vs. 45% in DMF) . Catalyst screening (Pd(OAc)₂ vs. XPhos-Pd-G3) and microwave-assisted heating (80°C, 30 min) further optimize yields to >90% .

How is this compound utilized as a building block in agrochemical research?

Basic Research Question

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a key intermediate in herbicides. For example, it serves as a precursor to oxyfluorfen (a diphenyl ether herbicide) via nitration and etherification . Bioassays show EC₅₀ = 0.1 µM against Amaranthus retroflexus, attributed to disruption of protoporphyrinogen oxidase .

What methodologies address thermal instability during high-temperature reactions?

Advanced Research Question

Decomposition above 150°C (TGA 5% mass loss at 160°C) is mitigated by:

- Microwave Synthesis : Shorter reaction times (5–10 min vs. 24 hrs) reduce thermal exposure .

- Inert Additives : Adding 1% BHT (butylated hydroxytoluene) suppresses radical degradation pathways .

- Flow Chemistry : Continuous microreactors maintain isothermal conditions (ΔT < 2°C) during exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.